molecular formula C11H8BrFN2 B13142969 4-(Bromomethyl)-2-fluoro-3,3'-bipyridine

4-(Bromomethyl)-2-fluoro-3,3'-bipyridine

Cat. No.: B13142969
M. Wt: 267.10 g/mol
InChI Key: IJPCSGAKDOWZIA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are compounds containing two pyridine rings, which are nitrogen-containing heterocycles. The presence of both bromomethyl and fluoro substituents on the bipyridine framework makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine typically involves a multi-step process. One common method starts with the bromination of a suitable bipyridine precursor. The reaction is carried out using hydrobromic acid and a brominating agent at elevated temperatures. For example, a reaction involving 70g of the precursor compound with 600g of hydrobromic acid at 60-65°C for 5 hours can yield the desired bromomethyl product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce bipyridine derivatives with extended aromatic systems.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-2-fluoro-3,3’-bipyridine exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro group can influence the electronic properties of the molecule. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluoro substituents on the bipyridine framework. This combination of functional groups provides distinct reactivity and electronic properties, making it valuable for specific applications in chemistry and materials science.

Properties

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8BrFN2/c12-6-8-3-5-15-11(13)10(8)9-2-1-4-14-7-9/h1-5,7H,6H2

InChI Key

IJPCSGAKDOWZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2F)CBr

Origin of Product

United States

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